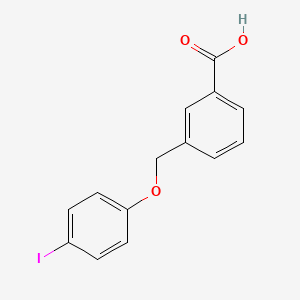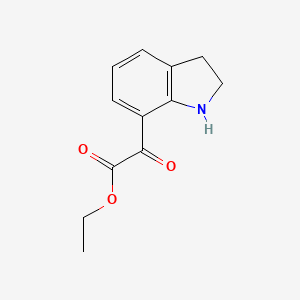
trans-epsilon-Octenoic acid
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing trans-epsilon-Octenoic acid involves the hydroboration-oxidation of 1-octyne. The reaction proceeds through the addition of borane (BH3) to the triple bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the desired trans-alkenoic acid.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the trans-alkene. Subsequent oxidation of the resulting trans-alkene with potassium permanganate (KMnO4) or other oxidizing agents produces this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the trans isomer and to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-epsilon-Octenoic acid can undergo oxidation reactions to form various products, including epoxides and diols. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated fatty acids using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: this compound can participate in substitution reactions, particularly at the carboxyl group. For example, esterification with alcohols in the presence of an acid catalyst can yield esters of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alcohols, acid catalysts (e.g., sulfuric acid, H2SO4)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated fatty acids
Substitution: Esters of this compound
Applications De Recherche Scientifique
Chemistry: trans-epsilon-Octenoic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases. It is also used in the study of fatty acid metabolism and its effects on cellular processes.
Medicine: this compound has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties. Research is ongoing to explore its use in the treatment of various medical conditions, including infections and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and plasticizers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of a wide range of products.
Mécanisme D'action
The mechanism of action of trans-epsilon-Octenoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into cell membranes, affecting their fluidity and function. It can also modulate signaling pathways related to inflammation and metabolism by interacting with receptors and enzymes involved in these processes.
Comparaison Avec Des Composés Similaires
cis-epsilon-Octenoic acid: The cis isomer of epsilon-Octenoic acid, which has a different spatial arrangement of atoms around the double bond.
Octanoic acid: A saturated fatty acid with no double bonds, differing in its chemical reactivity and physical properties.
2-Octenoic acid: An isomer with the double bond located at the second carbon atom, resulting in different chemical behavior and applications.
Uniqueness: trans-epsilon-Octenoic acid is unique due to its trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer and other similar compounds. This configuration affects its reactivity, stability, and interactions with biological molecules, making it valuable in specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
(E)-oct-6-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h2-3H,4-7H2,1H3,(H,9,10)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJVLQGVNKNLCB-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315131 | |
| Record name | (6E)-6-Octenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1577-21-5 | |
| Record name | (6E)-6-Octenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1577-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6E)-6-Octenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















